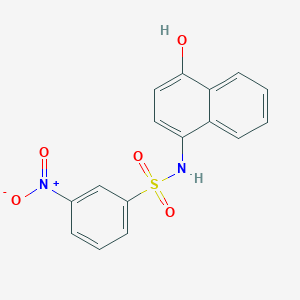
N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide
描述
N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide, also known as SN-38, is a potent topoisomerase I inhibitor that has been extensively studied in the field of cancer research. This compound is a derivative of irinotecan, a widely used chemotherapeutic agent, and has shown promising results in preclinical and clinical trials.
作用机制
N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide exerts its antitumor activity by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and transcription. Topoisomerase I cleaves the DNA strand, allowing the DNA to unwind and replicate. N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide binds to the topoisomerase I-DNA complex and stabilizes it, preventing the re-ligation of the DNA strand and leading to the accumulation of DNA breaks. This ultimately leads to cell death and tumor regression.
Biochemical and Physiological Effects:
N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide has been shown to have both biochemical and physiological effects on tumor cells. Biochemically, N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide inhibits the activity of topoisomerase I and causes the accumulation of DNA breaks, leading to cell death. Physiologically, N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune response. N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide has also been shown to have a broad range of pharmacokinetic and pharmacodynamic effects, including metabolism, distribution, and elimination.
实验室实验的优点和局限性
N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its potent antitumor activity, which allows for the evaluation of its efficacy as a chemotherapeutic agent. Another advantage is its well-defined mechanism of action, which allows for the study of the molecular pathways involved in tumor growth and progression. However, N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide also has several limitations, including its low solubility, poor stability, and potential toxicity. These limitations must be taken into consideration when designing experiments using N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide.
未来方向
There are several future directions for research on N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide. One direction is the development of novel formulations of N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide that improve its solubility and stability. Another direction is the identification of biomarkers that predict the response to N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide and guide its clinical use. Additionally, the combination of N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide with other chemotherapeutic agents or immunotherapies may enhance its antitumor activity and reduce its toxicity. Finally, the use of N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide in combination with targeted therapies that inhibit specific molecular pathways involved in tumor growth and progression may lead to the development of personalized cancer treatments.
合成方法
The synthesis of N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide involves the conversion of irinotecan, a prodrug, to its active metabolite. This process is achieved by the enzymatic cleavage of the carbamate group on irinotecan by carboxylesterase 1 (CES1) in the liver and intestinal epithelium. The resulting N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide is then glucuronidated by UDP-glucuronosyltransferase 1A1 (UGT1A1) and excreted in the bile. The synthesis of N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide can also be achieved through chemical modification of irinotecan or by total synthesis.
科学研究应用
N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide has been extensively studied in the field of cancer research due to its potent antitumor activity. It has been shown to inhibit the growth of various tumor cell lines, including colorectal, lung, breast, and ovarian cancer. N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide has also been used in preclinical and clinical trials to evaluate its efficacy and safety as a chemotherapeutic agent. In addition, N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide has been used as a tool compound to study the mechanism of action of topoisomerase I inhibitors.
属性
IUPAC Name |
N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c19-16-9-8-15(13-6-1-2-7-14(13)16)17-24(22,23)12-5-3-4-11(10-12)18(20)21/h1-10,17,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEDVNBXZOPMBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386425 | |
| Record name | Benzenesulfonamide, N-(4-hydroxy-1-naphthalenyl)-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, N-(4-hydroxy-1-naphthalenyl)-3-nitro- | |
CAS RN |
64920-20-3 | |
| Record name | Benzenesulfonamide, N-(4-hydroxy-1-naphthalenyl)-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-ethoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187070.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide](/img/structure/B5187095.png)

![2-(1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5187109.png)

![4-(4-methoxyphenyl)-2,4,10-trimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5187124.png)
![1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5187129.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2-tert-butylbenzene)](/img/structure/B5187145.png)
![1-[4-(diphenylmethyl)-1-piperazinyl]-3-(2-isopropyl-5-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5187153.png)
![propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5187161.png)


![2-chloro-N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5187169.png)